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Compound of Interest

Compound Name: Pyranonigrin A

Cat. No.: B1679899

For researchers, scientists, and professionals in drug development, this guide provides an
objective comparison of the spectroscopic properties of Pyranonigrin A and its stereoisomers,
supported by experimental data and detailed methodologies. Pyranonigrin A, a natural
product isolated from fungi such as Aspergillus niger, has garnered interest for its biological
activities, including antioxidant and antimicrobial properties.

The structural elucidation of Pyranonigrin A has been a subject of revision, with the correct
structure now established as (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-
c]pyrrole-4,5-dione[1][2]. This structure possesses a single chiral center at the C-7 position,
giving rise to two possible enantiomers: (7R)-Pyranonigrin A and (7S)-Pyranonigrin A. The
naturally occurring and characterized form is (7R)-Pyranonigrin A[1][2]. Spectroscopic
techniques are paramount in distinguishing between such stereoisomers, as they exhibit
identical physical properties except for their interaction with plane-polarized light.

Comparative Spectroscopic Data

The primary method for structural elucidation and comparison of organic molecules is Nuclear
Magnetic Resonance (NMR) spectroscopy. The *H and 3C NMR chemical shifts are highly
sensitive to the electronic environment of each nucleus and can provide definitive structural
information. While experimental data for the (7S)-enantiomer is not readily available in the
literature, the data for the natural (7R)-Pyranonigrin A serves as the benchmark for
comparison.
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Position 13C Chemical Shift (d) in 1H Chemical Shift (d) in
DMSO-ds DMSO-ds (J in Hz)

2 161.4

3 100.2

3a 162.2

4 189.2

7 82.2 5.31 (d, J=9.0)

7a 110.1

8 171.2

1' 129.9 6.78 (dg, J=15.5, 6.5)

2' 124.5 6.05 (dd, J=15.5, 1.5)

3 18.2 1.85 (dd, J=6.5, 1.5)

NH - 11.5 (brs)

7-OH - 6.25 (d, J=9.0)

Note: Data compiled from multiple sources. Slight variations in chemical shifts may be
observed due to differences in experimental conditions.

Circular Dichroism (CD) spectroscopy is a crucial tool for determining the absolute
configuration of chiral molecules. Enantiomers produce mirror-image CD spectra. The
experimental CD spectrum of (7R)-Pyranonigrin A shows a specific pattern of positive and
negative Cotton effects. It is expected that (7S)-Pyranonigrin A would exhibit an inverted
spectrum. For instance, in a related compound, pyranoviolin A, the absolute configuration was
determined by comparing the experimental CD spectrum with the calculated spectra for the
(7R) and (7S) enantiomers|[3].

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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A comprehensive suite of NMR experiments is employed for the complete structural
assignment of Pyranonigrin A.

1. Sample Preparation:

e Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated
solvent (e.g., DMSO-ds, CDCIs, or MeOD).

e Transfer the solution to a 5 mm NMR tube.
2. 'H NMR Spectroscopy:

e Purpose: To identify the number of unique protons, their chemical environment, and their
coupling interactions.

o Typical Parameters:

[e]

Spectrometer: 400 MHz or higher

o

Pulse Program: Standard single-pulse (zg30 or similar)

[¢]

Acquisition Time: 2-4 seconds

o

Relaxation Delay (d1): 1-5 seconds

[e]

Number of Scans: 16-64, depending on sample concentration.
o Spectral Width: 0-12 ppm.
3. 13C NMR Spectroscopy:

o Purpose: To identify the number of unique carbons and their chemical type (e.g., C, CH, CHz,
CHs).

o Typical Parameters:
o Spectrometer: 100 MHz or higher

o Pulse Program: Proton-decoupled (zgpg30 or similar)
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[e]

Acquisition Time: 1-2 seconds

o

Relaxation Delay (d1): 2-5 seconds

[¢]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

[¢]

Spectral Width: 0-200 ppm.
4. 2D NMR Spectroscopy:

e COSY (Correlation Spectroscopy): Identifies proton-proton (*H-*H) spin-spin couplings,
revealing adjacent protons.

e HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly
attached carbons (one-bond *H-13C correlations).

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and
carbons over two to three bonds, crucial for assembling the carbon skeleton.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is essential for determining the absolute stereochemistry of chiral molecules
like Pyranonigrin A.

e Sample Preparation:

o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile)
that does not absorb in the wavelength range of interest.

o The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at
the Amax.

o Use a quartz cuvette with a path length appropriate for the wavelength range (e.g., 1 cm
for UV-Vis, 0.1 cm for far-UV).

o Data Acquisition:

o Record a baseline spectrum of the solvent alone.
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o Record the CD spectrum of the sample over the desired wavelength range (e.g., 200-400

nm).
o Subtract the solvent baseline from the sample spectrum.
o The data is typically plotted as molar ellipticity [6] versus wavelength.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of a
known compound like (7R)-Pyranonigrin A with a potential stereocisomer.
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A workflow for the spectroscopic comparison of Pyranonigrin A stereocisomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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a-and-its-stereoisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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